N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
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Overview
Description
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is advantageous due to its high yield and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclopropane moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the imidazole ring or cyclopropane derivatives.
Scientific Research Applications
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Cyclopropylamine: Contains the cyclopropane moiety but lacks the imidazole ring.
Histamine: A biologically active compound with an imidazole ring, used in various physiological processes.
Uniqueness
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring and the cyclopropane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[1-(1-methylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-7(11-8-3-4-8)9-10-5-6-12(9)2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
KDFCQMCJMSCBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)NC2CC2 |
Origin of Product |
United States |
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